3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
Properties
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-6-13-9(12)3-10(14-6)15-4-7-2-8(5-15)11(7)16/h3,7-8,11,16H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVXVHUVMRJERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CC(C2)C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol , identified by its CAS number 2098122-58-6 , belongs to a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its cytotoxicity, antiproliferative properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 253.7279 g/mol . The compound's structure features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to a bicyclic azabicyclo framework.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
-
Antiproliferative Activity : In vitro studies have demonstrated that related bicyclic compounds show significant antiproliferative effects against various cancer cell lines, including:
- K562 (human erythroleukemia)
- HeLa (cervical carcinoma)
- Sk-mel-2 (melanoma)
- MCF-7 (breast cancer)
-
Mechanisms of Action :
- Studies have shown that these compounds can induce cell cycle arrest, particularly increasing the population of cells in the SubG1 and G0/G1 phases, which is indicative of apoptosis or senescence .
- Morphological changes in treated cells suggest alterations in the actin cytoskeleton, leading to reduced motility and impaired ability to migrate in scratch assays .
Case Studies
Several studies have focused on the biological activity of similar compounds:
Comparison with Similar Compounds
Key Structural Differences and Implications
Heterocyclic Substituents: The target compound’s pyrimidine ring (vs. pyrazine in ) provides distinct electronic and steric properties. The methyl group at position 2 (pyrimidine) adds steric bulk, which may hinder enzymatic degradation compared to unsubstituted analogs .
Functional Group Variations: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one . This difference likely impacts solubility and crystal packing (as per Etter’s hydrogen-bonding rules ).
Bicyclo Scaffold Modifications :
- Derivatives like 3-azabicyclo[3.2.0]heptan-6-ol (CID 21475391) feature a different bicyclo system (3.2.0 vs. 3.1.1), altering ring strain and conformational flexibility . This impacts molecular recognition and pharmacokinetic properties.
Preparation Methods
Construction of the Azabicyclo[3.1.1]heptane Core
The azabicyclo[3.1.1]heptane framework is a bicyclic amine system with significant ring strain, requiring careful synthetic strategies. The following approaches have been reported for related azabicyclic systems and can be adapted or serve as a foundation for the target compound:
Cyclopropanation of Pyrrolidine Derivatives:
Starting from pyrrolidine or related nitrogen heterocycles, intramolecular cyclopropanation reactions can generate the bicyclic [3.1.1] system. This is often achieved via carbene insertion or transition metal-catalyzed cyclopropanation.Ring-Closing Metathesis (RCM) and Cross Enyne Metathesis (CEYM):
Domino CEYM/RCM reactions have been used to synthesize azabicycloalkane scaffolds efficiently. For example, domino cross enyne metathesis followed by ring-closing metathesis in the presence of styrene derivatives yielded bicyclic amines with functionalized side chains. Catalytic hydrogenation of the resulting diene then furnishes the saturated bicyclic system.Intramolecular Cyclization via Halide Displacement:
Intramolecular nucleophilic displacement of halide substituents in precursors bearing amine and halogen functionalities can form the azabicyclic ring. For instance, NaH-mediated intramolecular cyclization of dibromocyclohexyl carbamates leads to bicyclic amines.Use of Curtius Rearrangement and Radical Cyclizations:
Starting from cyclohexenecarboxylic acids, Curtius rearrangement followed by stereoselective bromination and radical cyclization has been employed to access 7-azabicyclo[2.2.1]heptane derivatives, which are structurally related and can be modified towards the [3.1.1] system.
Functionalization of the Bicyclic Core
Once the azabicyclo[3.1.1]heptane core is constructed, introduction of the 6-hydroxy group and the 6-chloro-2-methylpyrimidin-4-yl substituent is required.
Hydroxylation at the Bridgehead Position:
Selective oxidation or hydroboration-oxidation of the bicyclic system can introduce the hydroxyl group at the 6-position. For example, oxidative hydroboration of bicyclic alkenes is a known method to install hydroxyl groups stereoselectively.Nucleophilic Aromatic Substitution (SNAr) for Pyrimidine Attachment:
The 6-chloro-2-methylpyrimidin-4-yl moiety can be introduced via nucleophilic substitution reactions on suitably activated pyrimidine derivatives. The bicyclic amine or hydroxyl group may act as nucleophiles or be converted into nucleophilic intermediates to displace leaving groups on the pyrimidine ring.Use of Protecting Groups and Deprotection Strategies:
Benzyl-type protecting groups on the nitrogen atom of azabicyclic amines can be removed via Polonovski reaction or elimination processes to reveal the free amine for further functionalization.
Representative Synthetic Sequence (Literature-Inspired)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of azabicyclo[3.1.1]heptane core | Intramolecular cyclopropanation or RCM/CEYM | Bicyclic amine scaffold with ring strain |
| 2 | Introduction of hydroxyl group | Oxidative hydroboration or selective oxidation | 6-hydroxy-azabicycloheptane derivative |
| 3 | Attachment of pyrimidine moiety | SNAr reaction with 6-chloro-2-methylpyrimidine derivative | Formation of target compound with pyrimidine substituent |
| 4 | Deprotection (if protecting groups used) | Polonovski reaction or elimination | Free amine ready for further functionalization |
Detailed Research Findings
Methylation and Functional Group Transformations:
Methylation of azabicyclic ketones using cesium carbonate and methyl iodide in acetonitrile at elevated temperatures has been reported to yield methylated bicyclic amines efficiently, demonstrating the feasibility of alkylation on related scaffolds.Thioketal Oxidation for Functional Group Introduction:
Oxidation of bis(methylthio) derivatives with PIFA (phenyliodine bis(trifluoroacetate)) in acetonitrile and water at low temperature yields oxidized bicyclic ketones, illustrating methods for functional group manipulation on azabicyclic frameworks.Removal of Benzyl Protecting Groups:
Two methods were highlighted for benzyl group removal on bicyclic amines: the Polonovski reaction, suitable for [3.1.0] systems, and elimination from O-methyl phenylglycinol derivatives, allowing access to secondary bicyclic cyclopropylamines for further functionalization.
Summary Table of Key Preparation Methods
Q & A
Q. What are the established synthetic routes for 3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol, and what are their key reagents and conditions?
The synthesis of the bicyclic core (3-azabicyclo[3.1.1]heptan-6-ol) typically involves reduction of spirocyclic oxetanyl nitriles, followed by functionalization of the pyrimidine ring. Key steps include:
- Reduction : Use of catalytic hydrogenation or sodium borohydride to convert nitriles to amines .
- Pyrimidine Substitution : Photocatalytic Minisci-like conditions under UV light to introduce heterocycles (e.g., 6-chloro-2-methylpyrimidine) at the bridgehead position .
Q. Reagents and Conditions Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction | NaBH₄, THF, 0°C→RT | 65–78 |
| 2 | Substitution | FeCl₃, CH₃CN, UV | 45–60 |
Q. How is the structural integrity of the bicyclo[3.1.1]heptane core validated experimentally?
X-ray crystallography (using SHELXL ) and NMR spectroscopy are critical:
- X-ray : Resolve stereochemistry and confirm the bicyclic scaffold. SHELX programs are robust for small-molecule refinement .
- NMR : Key signals include:
- ¹H NMR : Bicyclic protons (δ 3.2–4.1 ppm, multiplet) and pyrimidine CH₃ (δ 2.5 ppm, singlet) .
- ¹³C NMR : Quaternary carbons in the bicyclo system (δ 70–85 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrimidine substitution on the bicyclo[3.1.1]heptane scaffold?
The Minisci reaction mechanism dominates:
- Radical Pathway : FeCl₃-mediated generation of pyrimidinyl radicals under UV light, followed by addition to the electron-rich bridgehead position .
- Steric Effects : The bicyclo system’s rigidity directs radicals to the less hindered 3-position, avoiding steric clashes with adjacent methyl groups .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved when testing this compound as an α7 nicotinic receptor ligand?
Methodological recommendations:
Q. Contradiction Analysis Table
| Study | IC₅₀ (nM) | Assay Type | Purity (%) |
|---|---|---|---|
| A | 12 ± 2 | Calcium | 95 |
| B | 45 ± 7 | Electrophys | 99 |
| C | 8 ± 1 | Radioligand | 98 |
Q. What computational strategies are effective for predicting the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to estimate logP and BBB penetration. The compound’s logP (~2.1) suggests moderate permeability .
- Docking Studies : Use AutoDock Vina to model binding to P-glycoprotein efflux transporters, which may limit bioavailability .
Methodological Guidance
Q. How should researchers optimize reaction yields for large-scale synthesis (>10 g) of this compound?
- Scale-Up Adjustments : Replace batch reactors with flow chemistry to control exothermic reactions (e.g., nitrile reduction) .
- Purification : Use simulated moving-bed (SMB) chromatography for efficient separation of diastereomers .
Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
